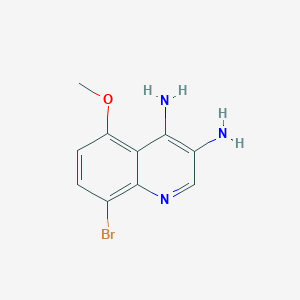

8-Bromo-5-methoxyquinoline-3,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10BrN3O |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

8-bromo-5-methoxyquinoline-3,4-diamine |

InChI |

InChI=1S/C10H10BrN3O/c1-15-7-3-2-5(11)10-8(7)9(13)6(12)4-14-10/h2-4H,12H2,1H3,(H2,13,14) |

InChI Key |

WETNXHXMGPFSDB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=NC2=C(C=C1)Br)N)N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 8 Bromo 5 Methoxyquinoline 3,4 Diamine

Reactivity of the Quinoline (B57606) Heterocyclic System

The quinoline core of 8-Bromo-5-methoxyquinoline-3,4-diamine is an aromatic heterocyclic system that influences the reactivity of its substituents. The electron-donating nature of the methoxy (B1213986) group at C5 and the amino groups at C3 and C4 activates the benzenoid ring towards electrophilic substitution. Conversely, the pyridine (B92270) ring is generally less reactive towards electrophiles due to the electron-withdrawing effect of the nitrogen atom.

Bromination of 8-substituted quinolines, such as those with methoxy and amino groups, has been investigated. ias.ac.inacgpubs.org For instance, the bromination of 8-methoxyquinoline (B1362559) has been shown to yield 5-bromo-8-methoxyquinoline (B186703) as the sole product. ias.ac.inacgpubs.org The position of bromination is directed by the activating methoxy group. Further bromination can lead to di-substituted products. acgpubs.org This suggests that the quinoline nucleus of this compound could potentially undergo further electrophilic substitution, with the positions of attack being influenced by the existing substituents.

Reactivity of the Vicinal Diamine Moiety (C3, C4)

The vicinal diamine functionality at the C3 and C4 positions is a highly reactive site, readily participating in condensation and cyclization reactions to form fused heterocyclic systems. This reactivity is central to the construction of more complex molecular architectures based on the quinoline scaffold.

Condensation Reactions with Carbonyl Compounds

The two adjacent amino groups of this compound can react with a variety of carbonyl compounds, including aldehydes and ketones, to form Schiff bases and related condensation products. The initial reaction typically involves the nucleophilic attack of one amino group on the carbonyl carbon, followed by dehydration. Subsequent reaction of the second amino group can lead to the formation of cyclic structures. The specific outcome of these reactions is dependent on the nature of the carbonyl compound and the reaction conditions employed. While specific examples with a wide range of carbonyls for this exact diamine are not extensively documented in readily available literature, the general reactivity of aromatic vicinal diamines suggests that it would readily undergo such transformations.

Cyclization Reactions to Form Fused Heterocycles

The proximate arrangement of the two amino groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems through cyclization reactions.

A significant application of quinoline-3,4-diamines is in the synthesis of imidazo[4,5-c]quinolines, a class of compounds known for their biological activities. The reaction of a 3,4-diaminoquinoline with a carboxylic acid or its derivative, such as an orthoester or an acid chloride, leads to the formation of a fused imidazole (B134444) ring.

For example, the general synthesis of imidazo[4,5-c]quinolines involves the cyclocondensation of a quinoline-3,4-diamine (B1585804) with an appropriate carboxylic acid derivative. This reaction typically proceeds through the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration to afford the final imidazo[4,5-c]quinoline product. The substituent at the 2-position of the resulting imidazole ring is determined by the R-group of the carboxylic acid derivative used.

Table 1: Examples of Reagents for Imidazo[4,5-c]quinoline Synthesis

| Reagent | Resulting Substituent at C2 of Imidazole Ring |

|---|---|

| Formic acid | Hydrogen |

| Triethyl orthoformate | Hydrogen |

| Acetic anhydride | Methyl |

This table illustrates common reagents used in the synthesis of imidazo[4,5-c]quinolines from vicinal diamines and the corresponding substituent they introduce.

Beyond the formation of imidazo[4,5-c]quinolines, the vicinal diamine moiety of this compound can be utilized to construct other polycyclic systems containing nitrogen. For instance, reaction with α-dicarbonyl compounds can lead to the formation of fused pyrazine (B50134) rings, resulting in quinoxalino[2,3-c]quinolines.

Furthermore, diazotization of the diamine followed by intramolecular cyclization can be a pathway to synthesize triazolo[4,5-c]quinolines. The reaction of a 2,3-diaminoquinoline with a diazotizing agent, followed by cycloaddition, has been reported to yield 1,2,3-triazolo[4,5-b]quinolines. jazanu.edu.sa A similar strategy could potentially be applied to this compound to access the corresponding triazolo-fused system.

Transformations Involving the Bromo Substituent (C8)

The bromo substituent at the C8 position of the quinoline ring provides a handle for a variety of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification.

Palladium-catalyzed reactions are particularly prominent in this context. The Buchwald-Hartwig amination, for example, allows for the coupling of the aryl bromide with a wide range of primary and secondary amines to form new C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would enable the introduction of various amino substituents at the C8 position of the quinoline core.

Another important palladium-catalyzed transformation is the Sonogashira coupling, which involves the reaction of the aryl bromide with a terminal alkyne. wikipedia.orgnih.govorganic-chemistry.orglibretexts.orgsoton.ac.uk This reaction would lead to the formation of 8-alkynyl-5-methoxyquinoline derivatives, significantly extending the carbon framework of the molecule.

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds. wikipedia.orgorganic-chemistry.orgescholarship.orgyoutube.com For instance, the reaction of an aryl bromide with a phenol (B47542) in the presence of a copper catalyst can yield a diaryl ether. This methodology could be applied to replace the bromo substituent with various aryloxy groups.

Table 2: Potential Cross-Coupling Reactions at the C8-Bromo Position

| Reaction Name | Coupling Partner | Resulting Bond | Catalyst System (Typical) |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (R-NH2) | C-N | Palladium/Phosphine (B1218219) Ligand |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C | Palladium/Copper |

| Suzuki Coupling | Boronic Acid (R-B(OH)2) | C-C | Palladium/Base |

| Heck Coupling | Alkene (R-CH=CH2) | C-C | Palladium/Base |

This table summarizes potential cross-coupling reactions that could be performed on the bromo substituent of this compound, along with the typical catalyst systems employed.

These transformations of the bromo group, coupled with the reactivity of the vicinal diamine moiety, make this compound a versatile building block in the synthesis of a diverse range of complex heterocyclic compounds.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful synthetic tool for converting aryl halides into organometallic reagents, which can then react with various electrophiles. wikipedia.org In the case of this compound, this reaction primarily targets the carbon-bromine bond at the C8 position.

The reaction is typically performed at low temperatures using organolithium reagents, such as n-butyllithium or t-butyllithium. tcnj.edu The process involves the exchange of the bromine atom for a lithium atom, generating a highly reactive 8-lithioquinoline derivative.

Reaction Scheme:

this compound + R-Li → 8-Lithio-5-methoxyquinoline-3,4-diamine + R-Br

A critical consideration for this substrate is the presence of acidic protons on the two amino groups (-NH₂). Organolithium reagents are strong bases and can deprotonate these amines. mdpi.com To circumvent this, a common strategy involves using excess organolithium reagent or pre-treating the substrate with a weaker base to protect the amino groups before initiating the halogen exchange. The rate of lithium-halogen exchange is generally faster than deprotonation, but a mixture of products can still occur. chemicalforums.com The presence of the methoxy group and the nitrogen atoms of the quinoline ring and amino groups can potentially influence the reaction rate and stability of the organolithium intermediate through chelation effects. wikipedia.org

| Reagent | Conditions | Product | Notes |

| n-Butyllithium | Low temperature (e.g., -78 °C), THF | 8-Lithio-5-methoxyquinoline-3,4-diamine | Potential for side reactions due to acidic amine protons. tcnj.edumdpi.com |

| Isopropylmagnesium chloride | THF | 8-(Magnesiochloro)-5-methoxyquinoline-3,4-diamine | Grignard reagents can also be used for Br-Mg exchange. wikipedia.org |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom at the C8 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) to form a biaryl structure. researchgate.net For this compound, a Suzuki-Miyaura reaction would introduce a new aryl or vinyl substituent at the C8 position. The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially given the potential for the diamine groups to coordinate with the palladium center and influence its catalytic activity. nih.gov

| Reactant | Catalyst | Base | Product |

| Arylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | 8-Aryl-5-methoxyquinoline-3,4-diamine |

| Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 8-Vinyl-5-methoxyquinoline-3,4-diamine |

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would be used to introduce an alkynyl moiety at the C8 position of the quinoline ring. The reaction is typically carried out under mild, basic conditions, often using an amine base like triethylamine, which can also serve as the solvent. wikipedia.org As with the Suzuki reaction, the presence of the diamine groups on the substrate requires careful optimization of reaction conditions to avoid catalyst inhibition. soton.ac.uk

| Reactant | Catalysts | Base | Product |

| Terminal alkyne | Pd(PPh₃)₄, CuI | Et₃N, Piperidine | 8-Alkynyl-5-methoxyquinoline-3,4-diamine |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is generally challenging on electron-rich aromatic systems like quinoline. libretexts.org For an SNAr reaction to occur, the aromatic ring must typically be activated by strong electron-withdrawing groups. youtube.com The this compound ring is rendered electron-rich by the methoxy and, particularly, the two amino groups. These electron-donating groups deactivate the ring toward nucleophilic attack, making the direct displacement of the C8-bromide by a nucleophile via a traditional SNAr mechanism highly unfavorable. libretexts.org

Reactions would likely require harsh conditions (high temperatures and pressures) and very strong nucleophiles. Under such conditions, the likelihood of side reactions and decomposition is high. Therefore, SNAr is not a commonly employed or efficient strategy for the functionalization of this specific compound at the C8 position. Alternative pathways, such as cross-coupling reactions, are synthetically more viable. uky.edu

Reactivity of the Methoxy Substituent (C5)

The methoxy group (-OCH₃) at the C5 position is generally stable. However, under strongly acidic conditions, particularly with reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃), it can undergo ether cleavage to yield the corresponding phenol (8-bromo-3,4-diaminoquinolin-5-ol). This transformation can be useful for introducing a hydroxyl group, which can then be used for further functionalization, such as etherification or esterification.

Reaction Scheme:

this compound + HBr → 8-Bromo-5-hydroxyquinoline-3,4-diamine + CH₃Br

The reaction conditions must be carefully controlled to avoid undesired side reactions, given the multiple functional groups present on the molecule.

Chemo- and Regioselectivity in Multi-Substituted Quinoline Systems

The concept of chemo- and regioselectivity is paramount when dealing with a molecule as functionally rich as this compound. nih.gov The presence of multiple reactive sites—the C-Br bond, the methoxy group, and the two amino groups—necessitates careful selection of reagents and reaction conditions to achieve a desired transformation selectively.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, in palladium-catalyzed cross-coupling reactions, the C-Br bond is the most reactive site, and conditions can be optimized to ensure the reaction occurs there exclusively, without affecting the methoxy or amine groups. nih.gov Conversely, when using a strong Brønsted acid, the primary reaction would be protonation of the basic amino groups or the quinoline nitrogen, and under harsher conditions, cleavage of the methoxy ether.

Regioselectivity: This pertains to the specific position at which a reaction occurs. In this molecule, the substitution pattern is already defined. However, if considering electrophilic aromatic substitution (which is generally disfavored due to the deactivating nature of the quinoline ring towards electrophiles, despite the activating substituents), the directing effects of the methoxy and diamine groups would need to be considered. The powerful activating and ortho-, para-directing nature of the amino groups would likely direct incoming electrophiles to the C2 position or potentially influence reactivity if the pyridine ring were to be activated.

Computational and Theoretical Investigations of 8 Bromo 5 Methoxyquinoline 3,4 Diamine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and behavior. For a molecule like 8-Bromo-5-methoxyquinoline-3,4-diamine, these calculations, typically employing Density Functional Theory (DFT), would provide insights into its electronic landscape.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and polarizable.

For this compound, FMO analysis would pinpoint the regions of the molecule most likely to engage in electron-donating and electron-accepting interactions. The presence of electron-donating groups (methoxy and diamine) and an electron-withdrawing group (bromo) would significantly influence the energy levels and spatial distribution of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | -5.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

Note: The data in this table is hypothetical and serves for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Electrostatic Potential Surfaces (EPS)

An Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The EPS is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potentials.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like nitrogen and oxygen. Blue regions, conversely, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as hydrogen atoms bonded to electronegative atoms.

For this compound, an EPS map would likely show negative potential around the nitrogen atoms of the diamine group and the oxygen atom of the methoxy (B1213986) group, highlighting these as potential sites for interaction with electrophiles. Positive potential would be expected around the amine hydrogens.

Molecular Modeling for Reaction Pathways and Selectivity

Molecular modeling techniques are instrumental in elucidating the mechanisms of chemical reactions and predicting their outcomes, such as regioselectivity and stereoselectivity.

Transition State Characterization

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating its activation energy.

Computational methods can locate and characterize transition states, providing a detailed picture of the bond-breaking and bond-forming processes. For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the diamine groups, identifying the transition states would be the first step in a detailed mechanistic study.

Prediction of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products, and predicting which product will be favored (selectivity) is a major goal of computational chemistry.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. For a substituted quinoline (B57606) like this compound, predicting the site of, for example, further electrophilic substitution would be a question of regioselectivity. By comparing the activation energies of the transition states leading to different regioisomers, the most likely product can be predicted. scirp.org

Stereoselectivity is the preference for the formation of one stereoisomer over another. While not as immediately apparent for this specific molecule in simple reactions, in more complex transformations or interactions with chiral molecules, computational modeling could predict the favored stereochemical outcome.

Activation Barrier Calculations

The activation barrier, or activation energy (Ea), is the minimum amount of energy required for a reaction to occur. It is the energy difference between the reactants and the transition state. Calculating the activation barrier is essential for predicting the rate of a reaction.

By computing the energies of the reactants, transition state, and products, the activation barrier for a given reaction pathway can be determined. Comparing the activation barriers of competing pathways allows for the prediction of the major product. For this compound, this would be a powerful tool for understanding its reactivity in various chemical transformations.

Table 2: Hypothetical Activation Barrier Data for a Reaction of this compound

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Barrier (Ea) (kcal/mol) |

| Pathway A (leading to Product A) | 25.0 | 15.0 |

| Pathway B (leading to Product B) | 22.5 | 12.5 |

Note: The data in this table is hypothetical and for illustrative purposes. It suggests that Pathway B would be kinetically favored due to a lower activation barrier.

Advanced Computational Techniques in the Study of this compound and Its Analogs

Computational chemistry provides powerful tools for investigating the properties and potential applications of complex molecules. While specific computational studies on this compound are not extensively documented in publicly available literature, the methodologies are widely applied to the broader class of quinoline derivatives. These studies offer significant insights into electronic structure, dynamic behavior, reactivity, and interactions with biological targets, providing a framework for understanding the potential characteristics of this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure, geometry, and reactivity of molecules. aps.org For quinoline derivatives, DFT calculations are routinely employed to predict molecular geometries, analyze frontier molecular orbitals (HOMO and LUMO), and calculate various quantum-molecular descriptors. arabjchem.orgnih.gov

DFT studies on substituted quinolines typically begin with geometry optimization to find the most stable three-dimensional conformation. nih.gov From this optimized structure, properties like the HOMO-LUMO energy gap can be calculated. This energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap often suggests higher reactivity. nih.gov Furthermore, DFT is used to compute properties such as the electrophilicity index, chemical potential, hardness, and softness, which help in understanding the molecule's reaction tendencies. researchgate.netrsc.org

Natural Bond Orbital (NBO) analysis, another technique often used in conjunction with DFT, provides insights into charge distribution and intramolecular interactions, such as hyper-conjugative effects. arabjchem.orgnih.gov Vibrational frequency calculations are also performed to predict infrared and Raman spectra, allowing for a comparison between theoretical and experimental data to confirm molecular structures. nih.govnih.gov For various quinoline derivatives, these computational tools have been instrumental in elucidating their electronic properties and predicting their behavior in chemical reactions. dntb.gov.uabohrium.com

Table 1: Representative DFT-Calculated Properties for Quinoline Derivatives (Note: This table contains example data from studies on various quinoline derivatives to illustrate the application of DFT and does not represent data for this compound.)

| Property | Description | Typical Application |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Predicts chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies sites for electrophilic and nucleophilic attack. arabjchem.org |

| Natural Bond Orbital (NBO) Charges | Calculates the charge distribution on individual atoms. | Helps understand intramolecular charge transfer and bonding interactions. arabjchem.orgnih.gov |

| Vibrational Frequencies | Theoretical prediction of molecular vibrations. | Correlates with experimental IR and Raman spectra to confirm structure. nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For quinoline derivatives, particularly those designed as potential therapeutic agents, MD simulations provide crucial insights into their dynamic behavior and interactions with biological macromolecules like proteins and enzymes. researchgate.netnih.gov

A primary application of MD simulations in this context is to assess the stability of a ligand-protein complex predicted by molecular docking. nih.govtandfonline.com By simulating the complex in a solvated environment (typically water) for a duration of nanoseconds, researchers can observe the conformational changes and the persistence of key intermolecular interactions. arabjchem.org Analysis of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) helps quantify the stability of the complex and the flexibility of its components. nih.gov

MD simulations are also used to calculate binding free energies, which provide a more accurate estimation of the binding affinity between a ligand and its target than docking scores alone. nih.govnih.gov Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method are often employed for these calculations. nih.gov Furthermore, MD can reveal the role of solvent molecules in the binding process and help understand how modifications to the quinoline structure affect its dynamic interactions with a target. arabjchem.org

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling, closely related to Structure-Activity Relationship (SAR) studies, aims to establish a correlation between a molecule's chemical structure and its reactivity or biological activity. For quinoline derivatives, these studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drugs. acs.orgnih.gov

SAR studies on quinoline-based compounds have identified key structural features that govern their biological effects. For instance, research has shown that the nature and position of substituents on the quinoline ring are critical for activity. acs.orgresearchgate.net In one study on quinoline derivatives as α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be essential for potency. acs.org Similarly, in the development of antimalarial agents, modifications to the side chain of 4-aminoquinolines were shown to enhance activity against drug-resistant strains. nih.gov

These relationships are often investigated by synthesizing a series of analogs with systematic structural modifications and evaluating their activity. acs.org The resulting data helps build models that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules. The insights from SAR studies on various quinoline scaffolds suggest that the bromo and methoxy groups on this compound, along with its diamine functionality, would significantly influence its reactivity and potential biological interactions.

Molecular Docking for Ligand-Target Interactions in Derivative Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential inhibitors, including numerous quinoline derivatives. tandfonline.commdpi.comsamipubco.com

In studies involving quinoline derivatives, docking is used to place the molecule into the active site of a target protein. The algorithm then scores different binding poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and π-stacking. nih.gov This information is vital for understanding how the ligand interacts with key amino acid residues in the active site. bohrium.comnih.gov

For example, docking studies on quinoline derivatives designed as protease inhibitors revealed crucial hydrogen bond interactions with specific histidine and glutamate (B1630785) residues in the target enzyme. nih.gov In another study, docking was used to predict the binding mode of 5-methoxyquinoline (B23529) derivatives with the EZH2 enzyme, guiding the synthesis of more potent inhibitors. nih.gov By analyzing the docking results of a series of derivatives, researchers can build robust structure-activity relationship models and rationally design new compounds with improved binding affinity and selectivity.

Table 2: Key Parameters in Molecular Docking Studies of Quinoline Derivatives (Note: This is a generalized table illustrating common outputs from docking studies.)

| Parameter | Description | Significance |

| Binding Affinity/Energy (kcal/mol) | An estimation of the binding strength between the ligand and the protein target. | Lower values typically indicate a more stable and favorable interaction. nih.gov |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and protein residues. | Crucial for specificity and high-affinity binding. nih.gov |

| Interacting Amino Acid Residues | A list of the specific residues in the protein's active site that interact with the ligand. | Identifies the key components of the binding pocket responsible for the interaction. nih.govnih.gov |

| Binding Pose/Orientation | The predicted 3D conformation and orientation of the ligand within the active site. | Provides a structural basis for understanding the ligand's activity and for further optimization. |

8 Bromo 5 Methoxyquinoline 3,4 Diamine As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Frameworks

The inherent reactivity of the 3,4-diamine moiety makes this compound an exceptional building block for creating fused heterocyclic systems. This capability is particularly valuable for synthesizing novel scaffolds with potential biological activities.

The ortho-diamine functionality of 8-Bromo-5-methoxyquinoline-3,4-diamine is perfectly suited for the construction of the imidazo[4,5-c]quinoline ring system. This is typically achieved through condensation and subsequent cyclization with a one-carbon electrophile. A general and effective method involves the reaction of the diamino quinoline (B57606) with formic acid, which serves as the source for the C2 carbon of the imidazole (B134444) ring. This cyclization reaction leads to the formation of the annulated tricyclic framework in good to excellent yields, often ranging from 57% to 98% for analogous structures. nih.gov

The resulting 9-bromo-6-methoxy-1H-imidazo[4,5-c]quinoline scaffold retains the bromine atom, which can be used for further functionalization, and combines the structural features of both quinoline and imidazole, two heterocycles known for their presence in biologically active compounds. nih.govresearchgate.net

Table 1: Representative Synthesis of Imidazoquinolines from Diamino Quinoline Precursors This table illustrates a general synthetic outcome based on analogous compounds.

| Starting Material (Analog) | Reagent | Product | Yield |

| 6-Methoxyquinoline-3,4-diamine | Formic Acid | 6-Methoxy-1H-imidazo[4,5-c]quinoline | Good to Excellent nih.gov |

Beyond forming fused rings, this compound provides a platform for creating a wide variety of substituted quinoline derivatives. The two primary handles for diversification are the diamine groups and the bromine atom at the C8 position.

Modification via the Diamine Groups: The amino groups can be selectively acylated, alkylated, or used in condensation reactions with various carbonyl compounds to introduce diverse side chains and explore structure-activity relationships (SAR).

Modification via the Bromo Group: The bromine atom is a key functional group for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. Standard methodologies such as the Suzuki-Miyaura coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes) can be employed at this position. These reactions allow for the attachment of a vast array of aryl, heteroaryl, alkyl, and amino substituents to the quinoline core. In some synthetic pathways, the bromine at the 8-position can also be removed using organolithium reagents like n-BuLi, providing access to the debrominated scaffold. nih.gov This versatility enables the systematic modification of the molecule to optimize its properties for specific applications.

Precursor in Medicinal Chemistry Research

The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anticancer to antimicrobial. mdpi.comnih.gov this compound is a valuable starting material in this field, providing a template for the rational design of new bioactive molecules.

The multiple reactive sites on the molecule allow for the creation of compound libraries for screening against various biological targets, such as enzymes and receptors. By systematically altering the substituents at the C8 position (via the bromo group) and modifying the diamine functionality, medicinal chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives to achieve desired biological activity and selectivity.

Protein kinases are crucial targets in oncology, and many approved anticancer drugs are kinase inhibitors. nih.gov The quinoline and related heterocyclic scaffolds are common features in these drugs. This compound serves as a precursor for novel kinase inhibitors by enabling the synthesis of fused heterocyclic systems like the aforementioned imidazo[4,5-c]quinolines, which can be evaluated for kinase inhibitory activity.

The bromine atom at the 8-position is particularly useful for exploring the ATP-binding site of kinases. However, its effect on potency can be target-dependent. For example, in a study on pyrazolo[3,4-g]isoquinoline inhibitors, the introduction of a bromine atom at the 8-position was found to be detrimental to the inhibition of Haspin kinase, demonstrating the importance of specific substituent effects in drug design. researchgate.net This highlights how the 8-bromo substituent can be used not only to introduce favorable interactions but also to probe the structural requirements of a given kinase active site.

The 5-methoxyquinoline (B23529) scaffold is a key component in the development of inhibitors for specific enzymes, including the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in cancer. Research has led to the discovery of potent EZH2 inhibitors based on this scaffold. nih.govnih.gov

In the development of these inhibitors, a closely related precursor, 8-bromo-2,4-dichloro-5-methoxyquinoline, was used to synthesize a series of derivatives. nih.gov Structure-activity relationship (SAR) studies on these compounds identified molecules with significant potency. The most promising compound from one series, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, demonstrated an IC₅₀ value of 1.2 μM against EZH2 and showed anti-viability activity against tumor cell lines. nih.govnih.gov The 8-bromo-5-methoxyquinoline (B1373161) core is central to this class of inhibitors, making this compound a highly relevant and valuable intermediate for synthesizing next-generation EZH2 modulators.

Table 2: Activity of a Lead 5-Methoxyquinoline Derivative against EZH2

| Compound ID | Target Enzyme | IC₅₀ (μM) | Reference |

| 5k * | EZH2 | 1.2 | nih.govnih.gov |

Compound 5k is 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine.

Strategies for Lead Compound Optimization and Analogue Synthesis

In drug discovery, lead optimization is the iterative process of refining a biologically active compound to improve its efficacy, selectivity, and pharmacokinetic properties. This compound provides a rich scaffold for such optimization, with three key sites for modification: the bromine atom at the 8-position, the methoxy (B1213986) group at the 5-position, and the diamine functionality at the 3 and 4-positions.

Modification of the Bromine Atom: The bromo-substituent is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the structure-activity relationship (SAR). For instance, Suzuki coupling can be employed to introduce new phenyl rings, while Buchwald-Hartwig amination can be used to add diverse amine functionalities.

Modification of the Methoxy Group: The 5-methoxy group influences the electron density of the quinoline ring system and can participate in hydrogen bonding. Cleavage of the methyl ether to the corresponding phenol (B47542) opens up possibilities for introducing a range of substituents through ether or ester linkages, thereby modulating the compound's lipophilicity and target interactions.

Derivatization of the Diamine Group: The adjacent 3,4-diamine groups are highly nucleophilic and can be selectively acylated, alkylated, or used in cyclocondensation reactions. This site is crucial for building new heterocyclic rings fused to the quinoline core, significantly expanding the chemical space and allowing for the creation of rigid structures that can fit into specific protein binding pockets.

Below is a table outlining potential strategies for analogue synthesis based on this versatile scaffold.

| Modification Site | Reaction Type | Potential Reagents/Catalysts | Resulting Functionality |

| C8-Bromine | Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Aryl/heteroaryl substitution |

| C8-Bromine | Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst | Amino group introduction |

| C8-Bromine | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkynyl group introduction |

| C5-Methoxy | Ether Cleavage | BBr₃, HBr | Phenol (5-hydroxyquinoline) |

| 3,4-Diamine | Acylation | Acid chlorides, anhydrides | Amide formation |

| 3,4-Diamine | Reductive Amination | Aldehydes/ketones, NaBH(OAc)₃ | Secondary/tertiary amine formation |

| 3,4-Diamine | Cyclocondensation | 1,2-Dicarbonyl compounds | Fused pyrazine (B50134) (quinoxaline) ring |

Application in Material Science Research

The unique electronic and structural features of this compound make it a valuable precursor for the development of novel organic materials with tailored properties.

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties and solid-state packing.

The 3,4-diamine functionality of this compound is a key feature for building larger, π-conjugated systems. Through a cyclocondensation reaction with 1,2-dicarbonyl compounds (like benzil (B1666583) or its derivatives), the diamine can be converted into a fused quinoxaline (B1680401) ring. chim.itnih.govresearchgate.netorganic-chemistry.org This reaction extends the conjugation of the quinoline system, which is a critical factor for charge transport in semiconductor materials. The resulting quinolino[3,4-b]quinoxaline core can be further functionalized using the bromine atom at the 8-position to fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby optimizing its performance for specific semiconductor applications.

| Reactant for Cyclocondensation | Resulting Heterocyclic System | Potential Semiconductor Properties |

| Benzil | Diphenylquinolino[3,4-b]quinoxaline | P-type or N-type depending on substituents |

| Acenaphthenequinone | Acenaphtho[1,2-b]quinolino[3,4-b]quinoxaline | Potential for high charge carrier mobility |

| Glyoxal | Quinolino[3,4-b]quinoxaline | Core structure for further functionalization |

The term "advanced functional materials" encompasses a broad range of materials designed for specific applications, often relying on their unique chemical or physical properties. The versatility of this compound allows it to serve as a building block for several classes of such materials.

By forming extended π-systems through the reactions described above, this compound can be a precursor to electrochromic materials, which change color upon the application of an electrical potential. Furthermore, the ability of the diamine and the quinoline nitrogen to coordinate with metal ions can be exploited to create metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and chemical sensing. The bromine atom allows for the covalent grafting of these quinoline-based units onto polymer backbones or surfaces, creating hybrid materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.